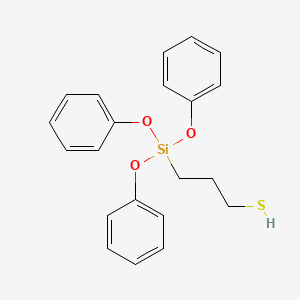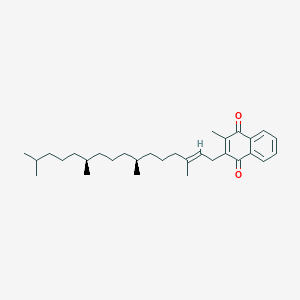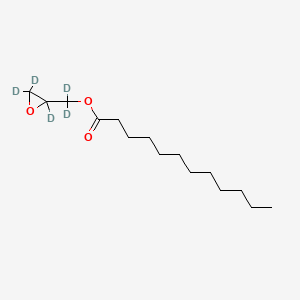
Glycidyl Laurate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Laurate-d5: is a stable isotope-labeled compound, specifically a deuterated form of glycidyl laurateDodecanoic Acid 2-Oxiranylmethyl-d5 Ester or Lauric Acid 2,3-Epoxypropyl-d5 Ester . The molecular formula of this compound is C15H23D5O3 , and it has a molecular weight of 261.41 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidyl Laurate-d5 can be synthesized through the reaction of lauric acid with epichlorohydrin in the presence of a base. The reaction typically involves the use of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) and a solvent like toluene. The reaction conditions include a temperature of around 100°C and a reaction time of approximately 3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-yield and high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Glycidyl Laurate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the compound.
Various Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Glycidyl Laurate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of lipid metabolism and the analysis of fatty acid esters.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker in metabolic studies.
Industry: Used in the production of high-purity chemicals and as a standard in quality control processes .
Mécanisme D'action
The mechanism of action of Glycidyl Laurate-d5 involves its interaction with various molecular targets and pathways. The epoxide ring in this compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in studying enzyme mechanisms and protein interactions. The compound’s deuterated form allows for precise tracking and analysis in metabolic studies .
Comparaison Avec Des Composés Similaires
Glycidyl Laurate: The non-deuterated form of Glycidyl Laurate-d5.
3-Monochloropropane Diol (3-MCPD) Esters: Structurally related compounds that are also used in scientific research.
Glycidyl Esters: A broader category of compounds that includes this compound.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for more accurate and detailed analysis in research applications. The deuterium atoms in this compound provide distinct advantages in NMR spectroscopy and mass spectrometry, making it a valuable tool in various scientific studies .
Propriétés
Formule moléculaire |
C15H28O3 |
|---|---|
Poids moléculaire |
261.41 g/mol |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D |
Clé InChI |
PTLZMJYQEBOHHM-AHXALPDUSA-N |
SMILES isomérique |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCC)[2H] |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
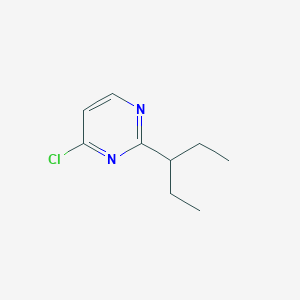


![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
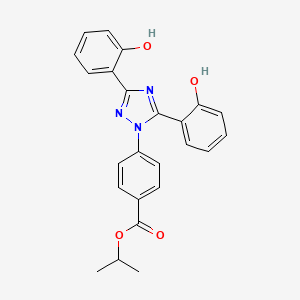
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)



